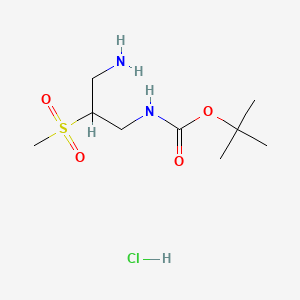
tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O4S and its molecular weight is 288.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article summarizes the current knowledge on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a tert-butyl group, an amino group, and a methanesulfonyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with inflammatory processes, potentially reducing cytokine production and mitigating inflammatory responses .
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from damage induced by amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's .
1. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. In vitro studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in astrocyte cultures exposed to amyloid beta . This suggests potential utility in neuroinflammatory conditions.
2. Neuroprotective Activity
In vivo models have shown that the compound can reduce neuronal cell death associated with amyloid beta aggregation. However, the degree of protection varies, indicating that while it has some efficacy, it may not be sufficient alone to prevent neurodegeneration fully .
Case Studies
Several studies have explored the effects of this compound in various biological contexts:
- Astrocyte Protection Study : In a study involving astrocytes treated with amyloid beta, this compound exhibited a moderate protective effect against cell death. The treatment led to a significant decrease in TNF-α production compared to untreated controls .
- Scopolamine-Induced Memory Impairment Model : In an animal model mimicking Alzheimer's disease, the compound was administered alongside scopolamine. While it did show some reduction in amyloid plaque formation compared to controls, the results were not statistically significant when compared to standard treatments like galantamine .
Data Summary
| Study | Model | Outcome | Significance |
|---|---|---|---|
| Astrocyte Protection | In vitro | Reduced TNF-α levels | Moderate effect observed |
| Memory Impairment | In vivo (scopolamine) | Reduced plaque formation | Not statistically significant |
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. Current data suggest that the compound has a favorable safety profile at therapeutic doses; however, further toxicological studies are necessary to establish long-term safety and potential side effects.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-2-methylsulfonylpropyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S.ClH/c1-9(2,3)15-8(12)11-6-7(5-10)16(4,13)14;/h7H,5-6,10H2,1-4H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBQRSSYVXQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














